2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole

Organic Synthesis Cross-Coupling Chemistry Building Block

Researchers requiring halogenated benzoxazole building blocks face non-reproducible outcomes when substituting analogs with different substitution patterns. 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole (CAS 42196-67-8) solves this with a defined 3-chloro-4-methylphenyl group at the 2-position, providing a functional handle for Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. Key advantages: (1) 98% HPLC purity ensures reproducible synthetic protocols; (2) meta-Cl substituent enables derivatization pathways inaccessible with non-halogenated analogs; (3) serves as a halogenated reference in SAR studies. Available in 5g, 25g, and 100g quantities for immediate global dispatch.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
CAS No. 42196-67-8
Cat. No. B074397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole
CAS42196-67-8
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)Cl
InChIInChI=1S/C14H10ClNO/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3
InChIKeyXRUXDHOCEXKNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole: Physicochemical and Structural Baseline


2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole (CAS 42196-67-8; molecular formula C14H10ClNO; molecular weight 243.69 g/mol) is a benzoxazole derivative featuring a 3-chloro-4-methylphenyl substituent at the 2-position of the fused benzene-oxazole heterocyclic core. Benzoxazole derivatives as a class are investigated for antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities [1]. The compound is commercially available as a research chemical with reported purity of 97% HPLC and is primarily utilized as a synthetic building block for more complex organic molecules .

1
Synthetic derivatization handle via chloro substituent
Enables cross-coupling and nucleophilic aromatic substitution
2
Defined purity specification for synthesis reproducibility
Commercially available with verified 97% HPLC purity
3
2-Arylbenzoxazole core for medicinal chemistry SAR studies
Supports systematic substitution-pattern investigations

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole: Substitution-Specific Reactivity


Substitution at the 2-position of the benzoxazole scaffold fundamentally dictates both synthetic utility and potential biological activity. The 3-chloro-4-methylphenyl moiety in CAS 42196-67-8 confers a specific electronic profile distinct from unsubstituted phenyl, para-substituted, or dihalogenated analogs. In PPARα/γ antagonist studies on benzoxazole-based compounds, chlorine substitution on the phenyl ring produced measurable differences in potency—the unsubstituted analog demonstrated the highest antagonist activity while halogen substitution caused a weak but quantifiable decrease in potency [1]. This demonstrates that even minor substitution changes within the benzoxazole class alter biological readouts. For synthetic applications, the chlorine atom at position 3 provides a functional handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling further derivatization pathways that are unavailable with non-halogenated or differently halogenated analogs. Generic interchange within the benzoxazole class without consideration of specific substitution patterns will yield non-reproducible synthetic outcomes and invalid biological comparisons.

!
Non-halogenated 2-arylbenzoxazole analogs (e.g., CAS 833-50-1, CAS 904-26-9) lack the chloro synthetic handle; cross-coupling derivatization pathways are not available with these substitutes.
!
Class-level SAR indicates halogen substitution at the phenyl ring attenuates PPARα/γ antagonist potency relative to unsubstituted analogs; generic interchange within the benzoxazole class may shift biological readouts.
!
Substitution patterns fundamentally determine reactivity and bioactivity; direct replacement without structural validation may yield non-reproducible synthetic or biological outcomes.

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole: Quantitative Differentiation Evidence


Chloro Substituent as a Cross-Coupling Handle

The 3-chloro substituent on the phenyl ring of 2-(3-chloro-4-methylphenyl)-1,3-benzoxazole provides a reactive site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This functional handle is absent in non-halogenated 2-arylbenzoxazole analogs such as 2-phenylbenzoxazole (CAS 833-50-1) and 2-(4-methylphenyl)benzoxazole (CAS 904-26-9). The chlorine atom enables further synthetic elaboration, making CAS 42196-67-8 a more versatile synthetic intermediate than its non-halogenated counterparts for constructing complex benzoxazole-containing scaffolds .

Synthetic Handle
Source review
Cl (meta) present vs. no halogen in analogs
Enables nucleophilic substitution and cross-coupling
Absent in 2-phenylbenzoxazole and 2-(4-methylphenyl)benzoxazole
Organic Synthesis Cross-Coupling Chemistry Building Block

Chlorine Substitution and PPARα/γ Antagonist Potency

In a 2024 study of benzoxazole-based PPARα/γ antagonists, chlorine substitution on the phenyl ring produced a measurable decrease in potency compared to the unsubstituted analog. While CAS 42196-67-8 itself was not tested, the structurally relevant class-level SAR demonstrates that compounds with chlorine-substituted phenyl rings (IC50 range: 7.9-21.0 µM on both PPAR subtypes) showed weaker antagonism than the unsubstituted analog 3e, which was identified as the most potent compound against both PPAR subtypes [1]. This class-level evidence indicates that halogen substitution at the phenyl ring of 2-arylbenzoxazoles attenuates rather than enhances PPAR antagonist activity—a critical consideration for researchers selecting compounds for PPAR-targeted studies.

PPARα/γ Antagonist Potency
Class-level inference
Cl-substituted IC50 ~7.9–21.0 µM vs. unsubstituted analog (more potent)
Chlorine substitution weakly attenuates potency
CAS 42196-67-8 not directly tested; SAR from related benzoxazole amides
PPAR Antagonism Cancer Research Nuclear Receptors

Verified Purity Grade and Commercial Availability

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole (CAS 42196-67-8) is commercially available with documented purity of 97% by HPLC . Many closely related 2-arylbenzoxazole analogs are either not commercially stocked or available only in unspecified purity grades. For example, the 5-tert-butyl derivative (CAS 42196-68-9) is commercially listed but with predicted rather than experimentally verified physicochemical properties . The availability of CAS 42196-67-8 with verified purity specification reduces procurement uncertainty for researchers requiring defined starting material quality for reproducible synthesis.

Purity Specification
Lot attribute
97% (HPLC)
Verified quality parameter for reproducible synthesis
Defined purity reduces procurement uncertainty
Chemical Procurement Purity Specification Quality Control

Antifungal Activity: Class-Level Context

A 2025 study evaluated 13 benzoxazole and benzothiazole derivatives against Candida spp., identifying Compound 1 with MIC values of 15.6 µg/mL against C. krusei, 62.5 µg/mL against C. albicans, and 125.0 µg/mL against C. tropicalis [1]. While CAS 42196-67-8 was not among the tested compounds, this study establishes class-level antifungal activity for benzoxazole derivatives and provides quantitative MIC benchmarks for structurally related compounds. The chlorine substitution pattern on CAS 42196-67-8 differs from Compound 1, and antifungal activity cannot be reliably extrapolated without direct testing. Researchers should treat this as class-level context only.

Antifungal Activity
Class-level inference
Compound 1 MIC: 15.6–125.0 µg/mL (Candida spp.)
Class-level context only; direct testing required
CAS 42196-67-8 not in tested panel; extrapolation not supported
Antifungal Candida Antimicrobial Screening

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole: Validated Application Scenarios


Cross-Coupling and Derivatization Synthetic Intermediate

The chlorine substituent at the meta-position of the phenyl ring provides a functional handle for nucleophilic aromatic substitution and Pd-catalyzed cross-coupling reactions, enabling the synthesis of more complex benzoxazole-containing architectures. This positions CAS 42196-67-8 as a versatile building block for medicinal chemistry and materials science applications requiring further functionalization. This application is directly supported by the compound's structural features as documented in technical datasheets .

Reference Standard for Benzoxazole SAR Studies

Given the class-level SAR evidence from PPAR antagonist studies showing that chlorine substitution attenuates potency relative to unsubstituted analogs [1], CAS 42196-67-8 can serve as a halogenated reference compound in systematic SAR investigations of 2-arylbenzoxazole derivatives. Researchers comparing substitution effects across a series may use this compound to establish the impact of 3-chloro-4-methylphenyl substitution on biological activity relative to unsubstituted, para-substituted, or polyhalogenated analogs.

Quality-Controlled Starting Material for Reproducible Synthesis

With documented commercial availability at 97% HPLC purity , CAS 42196-67-8 offers a defined quality standard for reproducible synthetic protocols. This is particularly relevant when comparing reaction yields or optimizing synthetic routes where starting material purity affects outcome reproducibility. The availability of verified purity specifications reduces experimental variability compared to using analogs with unspecified or unverified purity grades.

Application
Selection Property
Validation Focus
Cross-coupling and derivatization intermediate
Aryl chloride functional handle
Coupling reaction yield and scope
Reference standard for benzoxazole SAR studies
3-Chloro-4-methylphenyl substitution pattern
Activity shift relative to unsubstituted and para-substituted analogs
Quality-controlled starting material for reproducible synthesis
Defined 97% HPLC purity specification
Starting-material quality impact on reaction reproducibility
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